N-(3,4-dimethoxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
- The N-(3,4-dimethoxyphenyl) group consists of a nitrogen atom attached to a phenyl ring substituted with two methoxy (OCH₃) groups.
- The 3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide portion contains a pyrimidine ring with a trifluoromethyl group (CF₃) and a sulfonyl group (SO₂) attached to a propanamide backbone.
Preparation Methods
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
Industrial Production:
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation reactions, converting the sulfur atom in the sulfonyl group to a sulfoxide or sulfone.
Reduction: Reduction of the trifluoromethyl group may yield a corresponding methyl group.
Substitution: The phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and various acids or bases are used.
Major Products: These reactions yield derivatives of Compound X with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore Compound X as a potential drug candidate due to its diverse chemical properties.
Biological Studies: It may interact with specific protein targets, affecting cellular processes.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
Targets: Compound X likely interacts with enzymes, receptors, or other biomolecules.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other sulfonyl-substituted pyrimidines or phenylamides.
Uniqueness: Compound X’s trifluoromethyl and thiophene groups set it apart.
Properties
Molecular Formula |
C20H18F3N3O5S2 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide |
InChI |
InChI=1S/C20H18F3N3O5S2/c1-30-14-6-5-12(10-15(14)31-2)24-18(27)7-9-33(28,29)19-25-13(16-4-3-8-32-16)11-17(26-19)20(21,22)23/h3-6,8,10-11H,7,9H2,1-2H3,(H,24,27) |
InChI Key |
JRGIAIXJIVRCDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.